Vebicorvir

説明

ベビコルビルは、第一世代のB型肝炎ウイルス(HBV)コアタンパク質阻害剤です。 HBV複製に多面的に関与することで、慢性B型肝炎ウイルス感染症の治療を目的とした開発中の化合物です 。 ベビコルビルは強力な抗ウイルス活性を有し、経口投与されます .

製法

合成経路と反応条件

ベビコルビルの合成は、重要な中間体の生成とその後の最終生成物への反応を含む複数のステップを必要とします。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 ベビコルビルは、さまざまな試薬と触媒の使用を伴う一連の化学反応によって合成されることが知られています .

工業生産方法

ベビコルビルの工業生産は、化合物の純度と品質を確保するために、GMP(適正製造規範)に従います。 生産プロセスには、化合物の大量合成、精製、および最終的な剤形への製剤が含まれます。 工業生産方法の具体的な詳細は公表されていません .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of vebicorvir involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The production process involves large-scale synthesis, purification, and formulation of the compound into its final dosage form. The specific details of the industrial production methods are not publicly available .

化学反応の分析

反応の種類

ベビコルビルは、以下を含むいくつかの種類の化学反応を受けます。

酸化: ベビコルビルは酸化反応を受け、化学構造と活性が変化することがあります。

還元: 還元反応も起こり、化合物の有効性に影響を与える可能性があります。

一般的な試薬と条件

ベビコルビルを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の具体的な条件(温度やpHなど)は、目的の化学変換を実現するために最適化されています .

生成される主要な生成物

ベビコルビルの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応ではベビコルビルの酸化誘導体が生成され、還元反応では化合物の還元型が生成される可能性があります .

科学研究への応用

ベビコルビルは、特に医学の分野で、いくつかの科学研究への応用があります。

B型肝炎治療: ベビコルビルは、主に慢性B型肝炎ウイルス感染症の治療の可能性について調査されています。

ウイルス学研究: ベビコルビルは、ウイルス学研究で、HBV複製メカニズムとコアタンパク質阻害剤のウイルス複製への影響を研究するために使用されます.

科学的研究の応用

Phase II Studies

-

Combination with NrtIs :

- In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .

-

Long-Term Efficacy :

- A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .

-

Additive Effects with Entecavir :

- Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .

Safety Profile

Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .

Implications for Future Research

The findings from these clinical trials highlight several critical insights regarding the application of this compound:

- Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.

- Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .

Summary Table of Clinical Trials Involving this compound

| Trial Name | Phase | Patient Population | Key Findings | Clinical Trial Number |

|---|---|---|---|---|

| VBR + NrtI Study | II | Virologically suppressed patients | Enhanced viral suppression; favorable safety profile | NCT03576066 |

| Long-Term Study | II | Patients on NrtIs | Continued suppression during treatment; rebound post-treatment | NCT03780543 |

| VBR + Entecavir | II | Treatment-naïve patients | Greater reduction in HBV DNA compared to entecavir alone | NCT03577171 |

作用機序

ベビコルビルは、ウイルス複製に不可欠なHBVコアタンパク質を阻害することにより、その効果を発揮します。 この化合物は、HBV複製サイクルの複数のステップ(プレゲノムRNAのエンキャプシデーションや共有結合型閉環状DNA(cccDNA)の形成など)を阻害します 。 これらの重要なステップを標的とすることで、ベビコルビルはウイルス複製とウイルス粒子の産生を効果的に抑制します .

類似化合物との比較

類似化合物

作用機序と治療的用途の点で、ベビコルビルに類似する化合物がいくつかあります。 これらには以下が含まれます。

JNJ-6379: 同様の抗ウイルス活性を有する別のHBVコアタンパク質阻害剤です.

JNJ-0440: HBVコアタンパク質を標的とし、ウイルス複製に同様の効果を示す化合物です.

ベビコルビルの独自性

ベビコルビルは、HBVコアタンパク質を強力かつ選択的に阻害することで、HBV複製に多面的に関与することができます。 HBV DNAとプレゲノムRNAの両方のレベルを低下させる能力は、慢性B型肝炎の機能的治療を目指した併用療法の有望な候補となっています .

生物活性

Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.

This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:

- Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.

- Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.

- DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.

These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .

Efficacy Studies

-

Phase II Trials :

- In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .

- The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .

-

Long-Term Extension Study :

- A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .

- Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .

Safety Profile

The safety profile of this compound has been favorable across multiple studies:

- Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .

- Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .

Data Summary

Case Studies

In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:

- Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.

- Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.

Future Directions

The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .

特性

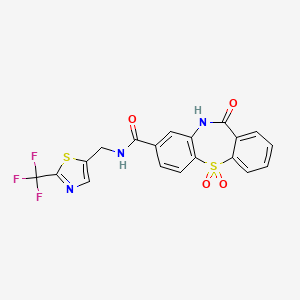

IUPAC Name |

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJVBJYMZKEREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090064-66-5 | |

| Record name | Vebicorvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEBICORVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。